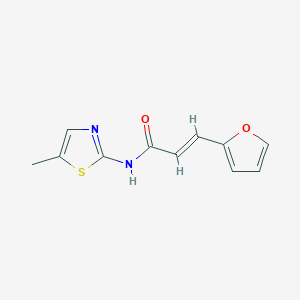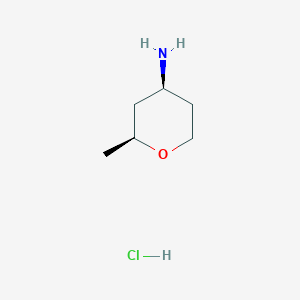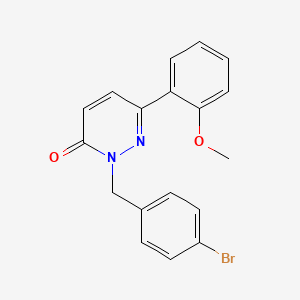
2-(4-bromobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-bromobenzyl bromide and 2-methoxyphenyl hydrazine.
Formation of Pyridazinone Ring: The key step involves the formation of the pyridazinone ring through a cyclization reaction. This can be achieved by reacting the starting materials under specific conditions, such as heating in the presence of a base like sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects in treating diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-bromobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one: Similar structure with a chlorine atom instead of bromine.
2-(4-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one: Similar structure with a fluorine atom instead of bromine.
2-(4-methylbenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-bromobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one may impart unique chemical and biological properties compared to its analogs. Bromine can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological effects.
Propriétés
Formule moléculaire |
C18H15BrN2O2 |
|---|---|
Poids moléculaire |
371.2 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C18H15BrN2O2/c1-23-17-5-3-2-4-15(17)16-10-11-18(22)21(20-16)12-13-6-8-14(19)9-7-13/h2-11H,12H2,1H3 |
Clé InChI |
LZAMLBIQNOQLNK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


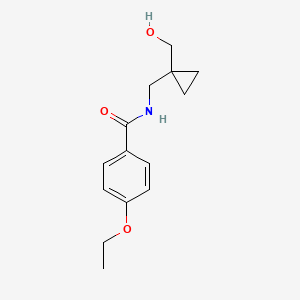
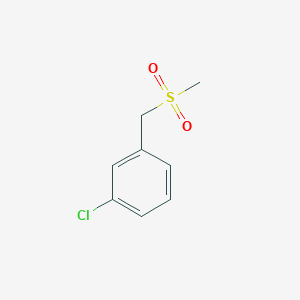



![6-isopropyl-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14881441.png)
![N-((2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl)benzenesulfonamide](/img/structure/B14881443.png)

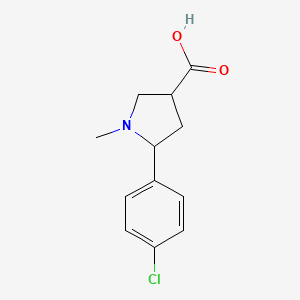
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B14881454.png)


